2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYKIHDEAPSWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline (inferred) with analogous compounds:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances lipophilicity (LogP ~5.7 in vs. ~3.5 in ), influencing membrane permeability and target binding .
- Sulfanyl vs. Sulfonyl : Sulfanyl (-S-) groups (e.g., in ) are less polar than sulfonyl (-SO₂-) groups (e.g., in ), affecting solubility and metabolic stability .
Pharmacological Activities
- Antimicrobial Activity: Chalcone-quinoline hybrids (e.g., ) exhibit broad-spectrum antimicrobial effects due to planar structures enabling DNA intercalation .
- Anticancer Potential: Imidazo-quinoxaline derivatives (e.g., ) inhibit kinase pathways, while sulfonamide-quinolines (e.g., ) target tubulin polymerization .
- Kinase Inhibition: 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives (e.g., ) show selectivity for PI3K/AKT/mTOR pathways, with sulfonyl groups enhancing binding affinity .
Biological Activity
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a quinoline backbone substituted with a chlorophenyl and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of sulfur in the structure may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Kinases : Some derivatives have shown potential as inhibitors of c-KIT kinase, which is implicated in various cancers. For instance, related compounds have demonstrated efficacy against drug-resistant mutants of c-KIT, suggesting a similar potential for this compound .
- Cholinesterase Inhibition : Sulfur-containing compounds have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This activity is significant in the context of neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Compound Name | Biological Activity | IC50 Values (µM) | References |
|---|---|---|---|
| This compound | c-KIT Inhibition | Not specified | |
| Analog A | AChE Inhibition | 0.055 | |
| Analog B | BChE Inhibition | 0.017 |
Case Studies
- c-KIT Inhibition : A study identified a closely related compound as a potent inhibitor of c-KIT, demonstrating significant antitumor efficacy in models resistant to imatinib. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective effects through cholinesterase inhibition. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline, and what are their respective yields and limitations?
- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, reacting a chloroquinoline precursor with a 4-chlorophenylthiol under elevated temperatures (80–120°C) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) achieves the sulfanyl linkage. Yields range from 45% to 72%, limited by competing side reactions at the quinoline nitrogen. Alternative methods include Ullmann coupling, which requires copper catalysts but avoids halogen exchange issues .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?
- Methodological Answer:
- ¹H/¹³C NMR : Confirm the quinoline backbone via aromatic proton signals (δ 7.5–9.0 ppm) and the trifluoromethyl group’s absence of splitting.
- ¹⁹F NMR : A singlet near δ -60 ppm verifies the -CF₃ group.
- Mass Spectrometry (HRMS) : The molecular ion peak (e.g., [M+H]⁺ at m/z 408.03) confirms the molecular formula (C₂₂H₁₄ClF₃NS).
- X-ray Crystallography : Resolves regiochemistry of substituents and validates the sulfanyl bond geometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the regioselectivity and yield of the sulfanyl group introduction in the quinoline scaffold?
- Methodological Answer: Use design of experiments (DoE) to screen variables:
- Catalyst loading : Pd(0) vs. Cu(I) systems for cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate anions.
- Temperature gradients : Higher temps (100–120°C) favor aryl-thiol coupling but may degrade sensitive substituents.
- Additives : Silver salts (Ag₂CO₃) can suppress halogen scrambling in chloroquinoline precursors .
Q. In studies where the compound exhibits contradictory bioactivity results across different assays (e.g., enzyme inhibition vs. cellular efficacy), what methodological approaches can resolve these discrepancies?
- Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in biochemical assays.
- Metabolite profiling : LC-MS/MS to identify cellular metabolites that may deactivate the compound.
- Isozyme selectivity panels : Test against related enzymes (e.g., kinase isoforms) to exclude off-target effects .
Q. What computational strategies are recommended for predicting the binding modes of this compound with potential therapeutic targets, considering the electron-withdrawing effects of its substituents?
- Methodological Answer:
- Docking simulations : Use software like AutoDock Vina with force fields parameterized for halogens (e.g., AMBER). Incorporate partial charges from DFT calculations to account for the -CF₃ group’s electronegativity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of the sulfanyl-phenyl moiety in hydrophobic pockets.
- QM/MM hybrid models : Study charge transfer between the quinoline core and ATP-binding sites in kinases .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what in vitro models are most suitable for validating these effects?
- Methodological Answer: The -CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. Key validation models include:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion across lipid bilayers to predict oral bioavailability.
- Plasma protein binding (PPB) : Use ultrafiltration to quantify unbound fraction, critical for dose-response correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
